8-Oxoadenosine

Overview

Description

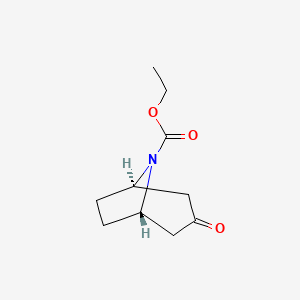

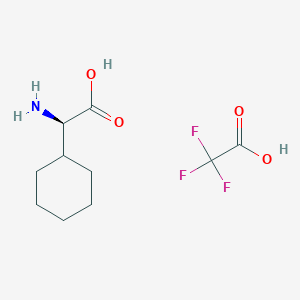

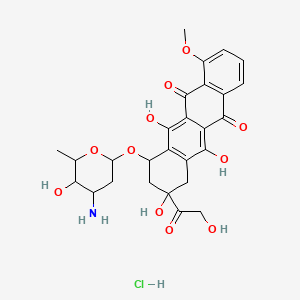

8-Oxoadenosine is a naturally occurring purine nucleoside . It is an anticancer antibiotic, oxidized nucleic acid adduct, and phosmidosine precursor (P-prodrug) . It can be used to treat hemochromatosis .

Synthesis Analysis

Oxidized purines in DNA, including 8-oxo-7,8-dihydro-2′-deoxyadenosine (8-oxodA), have been implicated in mutagenesis, carcinogenesis, and aging . 8-OxodG is a commonly found base modification in mammalian DNA and is known to be mutagenic in vitro and in vivo .

Molecular Structure Analysis

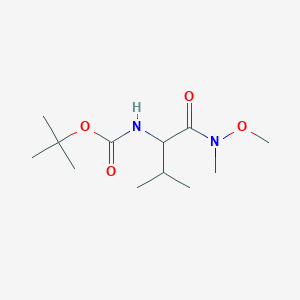

The molecular formula of 8-Oxoadenosine is C10H13N5O5 . It has an average mass of 283.241 Da and a mono-isotopic mass of 283.091675 Da .

Chemical Reactions Analysis

8-OxodG, one of the most common oxidative DNA damages, causes genome instability and is associated with cancer, neurological diseases, and aging . In addition, OG and its repair intermediates can regulate gene transcription, and thus play a role in sensing cellular oxidative stress .

Physical And Chemical Properties Analysis

8-Oxoadenosine has a density of 1.8±0.1 g/cm3 . Its index of refraction is 1.755, and it has a molar refractivity of 64.2±0.3 cm3 . It has 10 H bond acceptors, 6 H bond donors, and 2 freely rotating bonds . Its polar surface area is 154 Å2, and its polarizability is 25.4±0.5 10-24 cm3 . Its surface tension is 126.0±3.0 dyne/cm, and its molar volume is 156.8±3.0 cm3 .

Scientific Research Applications

Role in Disease and Drug Derivatives : 8-Oxoadenosine has been studied for its role in RNA modification, disease progression, and its potential as a drug derivative. It is a product of oxidative modification in RNA, which has implications for disease development and progression (Choi et al., 2017).

Impact on DNA Structures : Its incorporation into human telomeric sequences forming quadruplex structures has been analyzed. The impact on thermal stability and structure of these quadruplexes provides insights into the tautomeric forms of 8-oxoA and its biological relevance (Esposito et al., 2005).

Photostability and Prebiotic Chemistry : Studies have also focused on the photostability of 8-oxo-hypoxanthine, which is related to 8-oxoA. This research is relevant to understanding the chemical origins of life and the stability of nucleobases under prebiotic conditions (Jankowska & Góra, 2020).

Selective Detection in DNA : The development of an adenosine-1,3-diazaphenoxazine derivative for selective recognition of 8-oxo-dG in DNA demonstrates the potential applications in genomic research. This highlights 8-oxoA's role in selective base pair formation and detection (Taniguchi et al., 2011).

Oxidation Pathways in Nucleobases : Understanding the oxidation pathways of adenine and guanine in aqueous solution, including the formation of 8-oxoA and 8-oxoG, has implications for understanding mutagenic lesions in DNA and their repair mechanisms (Llano & Eriksson, 2004).

DNA Repair and Mutagenesis : The role of 8-oxoA in DNA repair and mutagenesis has been studied, particularly how different DNA glycosylases recognize and incise 8-oxoA in nuclear and mitochondrial DNA. This research provides insights into the cellular mechanisms for dealing with oxidative DNA lesions (Jensen et al., 2003).

Mechanism of Action

Adenosine, a naturally occurring purine nucleoside, depresses SA & AV nodal activity and antagonizes cAMP-mediated catecholamine stimulation of ventricular muscle . It is a direct agonist at specific cell membrane receptors (A1 & A2). A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .

Safety and Hazards

When handling 8-Oxoadenosine, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-7-4-8(13-2-12-7)15(10(19)14-4)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,14,19)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHOMUNTZPIBIL-UUOKFMHZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxoadenosine | |

CAS RN |

29851-57-8 | |

| Record name | 8-Oxoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029851578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid](/img/structure/B7888836.png)

![[3,4-Diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7888850.png)